molecular formula C16H19F2N3O2 B2831475 N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-77-9

N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2831475
CAS RN: 1013765-77-9
M. Wt: 323.344
InChI Key: ANXYLYUAVBSDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a carboxamide group (a functional group derived from carboxylic acid). The presence of difluorophenyl and propoxy groups suggest that this compound could have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution, condensation, and cyclization .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves the inhibition of key enzymes and signaling pathways involved in various diseases. In cancer research, this compound inhibits the activity of PI3K/Akt/mTOR signaling pathway, which is known to promote cancer cell growth and proliferation. In inflammation and pain research, this compound inhibits the activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins such as PGE2.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. In inflammation and pain research, this compound has been shown to reduce inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also limitations to its use, such as its poor solubility in water and limited stability in biological systems.

Future Directions

There are several future directions for the research and development of N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases beyond cancer, inflammation, and pain.

Synthesis Methods

The synthesis method of N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-difluoroaniline with 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with propylamine to yield the final product, this compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Inflammation and pain research have demonstrated that this compound has anti-inflammatory and analgesic effects by modulating the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2).

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-11-5-6-13(17)14(18)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXYLYUAVBSDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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